3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea
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Overview
Description
“3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea” is a complex organic compound that features a benzodioxole ring, a piperidine ring, and an oxane ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea” typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine.
Formation of the Oxane Ring: This can be synthesized through the cyclization of a diol.
Coupling Reactions: The final compound is formed by coupling the benzodioxole, piperidine, and oxane rings through a series of nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions could occur at the piperidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions are possible at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, it could be used in the development of new materials, such as polymers or coatings, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea” would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: The compound might inhibit the activity of specific enzymes by binding to their active sites.
Receptor Binding: It could act as an agonist or antagonist at specific receptors, modulating their activity.
DNA Interaction: The compound might intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}amine
- 3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}alcohol
Uniqueness
The unique combination of the benzodioxole, piperidine, and oxane rings in “3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea” may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness could make it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[1-(oxan-4-yl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4/c23-19(21-15-1-2-17-18(11-15)26-13-25-17)20-12-14-3-7-22(8-4-14)16-5-9-24-10-6-16/h1-2,11,14,16H,3-10,12-13H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIACOICIURIGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC3=C(C=C2)OCO3)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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